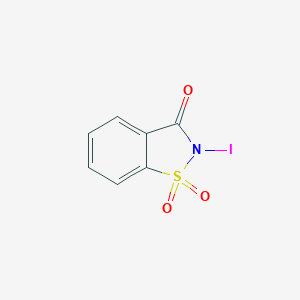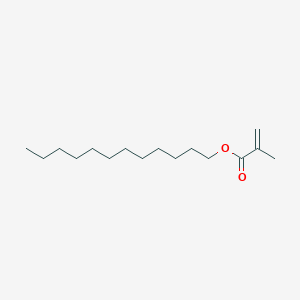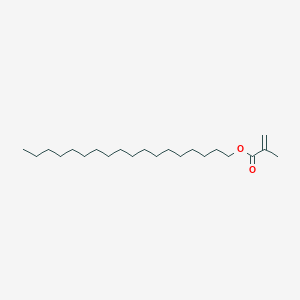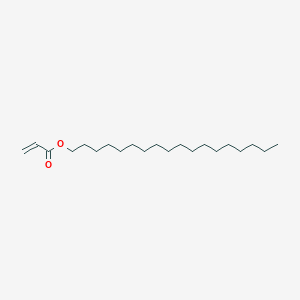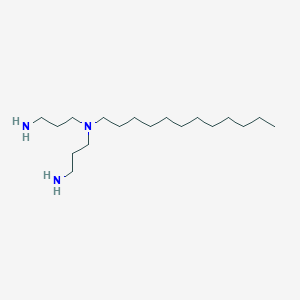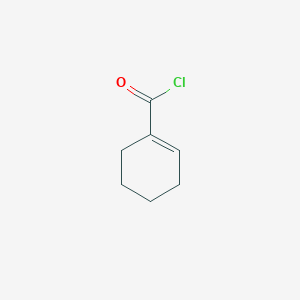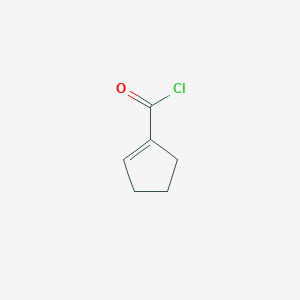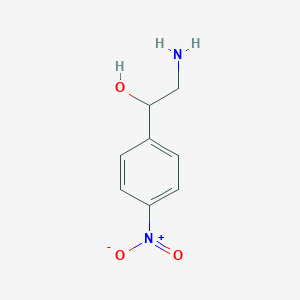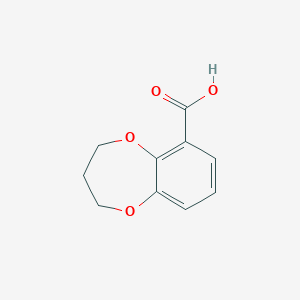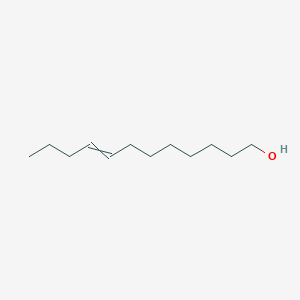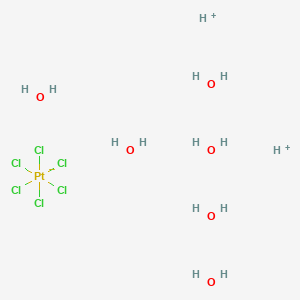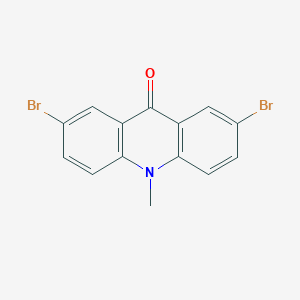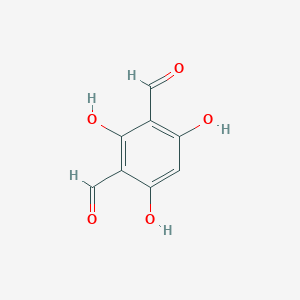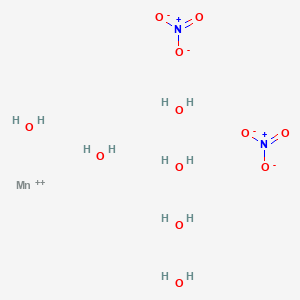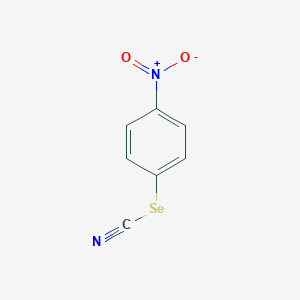
p-Nitrophenyl selenocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-Nitrophenyl selenocyanate is a chemical compound that has been widely used in scientific research for its unique properties. It is a yellow crystalline solid that is soluble in organic solvents like acetone, chloroform, and ether. It is used as a reagent in organic synthesis, and its derivatives have been found to exhibit biological activity.
Wirkmechanismus
The mechanism of action of p-Nitrophenyl selenocyanate is not fully understood. However, it is known to form a covalent bond with thiol groups, which may explain its biological activity. It has been suggested that p-Nitrophenyl selenocyanate may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage.
Biochemische Und Physiologische Effekte
P-Nitrophenyl selenocyanate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory and immunomodulatory effects. Additionally, p-Nitrophenyl selenocyanate has been shown to protect against oxidative stress and DNA damage.
Vorteile Und Einschränkungen Für Laborexperimente
P-Nitrophenyl selenocyanate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other reagents used in organic synthesis. However, there are some limitations to its use. p-Nitrophenyl selenocyanate is highly toxic and must be handled with care. It can also be difficult to handle due to its sensitivity to air and moisture.
Zukünftige Richtungen
There are several future directions for the study of p-Nitrophenyl selenocyanate. One area of research is the development of new derivatives with improved biological activity. Another area of research is the study of the mechanism of action of p-Nitrophenyl selenocyanate and its derivatives. Additionally, the use of p-Nitrophenyl selenocyanate in the development of new drugs for the treatment of cancer and other diseases is an area of active research.
Synthesemethoden
P-Nitrophenyl selenocyanate can be synthesized by the reaction of p-nitrophenyl isocyanate with hydrogen selenocyanate. The reaction takes place in anhydrous ether and is catalyzed by a base such as triethylamine. The product is then purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
P-Nitrophenyl selenocyanate has been used in various scientific research studies. It is used as a reagent in organic synthesis, particularly in the synthesis of selenocyanates and selenoureas. It has also been used in the synthesis of biologically active compounds such as selenocysteine-containing peptides and selenocysteine derivatives. Additionally, p-Nitrophenyl selenocyanate has been used in the study of the antioxidant properties of selenocyanates.
Eigenschaften
CAS-Nummer |
19188-18-2 |
|---|---|
Produktname |
p-Nitrophenyl selenocyanate |
Molekularformel |
C7H4N2O2Se |
Molekulargewicht |
227.09 g/mol |
IUPAC-Name |
(4-nitrophenyl) selenocyanate |
InChI |
InChI=1S/C7H4N2O2Se/c8-5-12-7-3-1-6(2-4-7)9(10)11/h1-4H |
InChI-Schlüssel |
LYYFVURGFMABJL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])[Se]C#N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])[Se]C#N |
Andere CAS-Nummern |
19188-18-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



